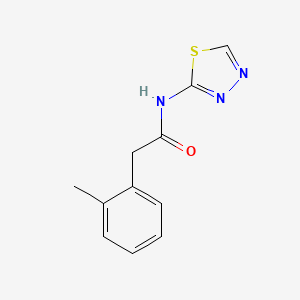![molecular formula C18H21N3O3 B5342226 N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5342226.png)
N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide is a selective inhibitor of the TRPC6 ion channel, which plays a crucial role in the regulation of calcium signaling in cells. This compound has been shown to inhibit the activity of TRPC6, leading to the reduction of calcium influx into cells. This mechanism of action has been linked to the potential therapeutic effects of this compound in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of cell proliferation, the induction of apoptosis, and the reduction of inflammation and pain. This compound has also been shown to have neuroprotective effects, including the reduction of oxidative stress and the promotion of neuronal survival.
実験室実験の利点と制限
N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, this compound also has some limitations, including its low solubility and stability, which may affect its efficacy in some experiments.
将来の方向性
There are several future directions for the study of N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide, including the development of more efficient synthesis methods, the investigation of its potential in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Overall, the study of this compound has shown promising results in various scientific research applications and has the potential to be a valuable therapeutic agent in the future.
合成法
N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide has been synthesized using several methods, including a one-pot reaction, a three-step reaction, and a microwave-assisted synthesis. The one-pot reaction involves the condensation of isonicotinic acid with 3-aminopropylamine, followed by the reaction with 2-(3-methylphenoxy)acetic acid. The three-step reaction involves the synthesis of 2-(3-methylphenoxy)acetic acid, followed by the reaction with 3-aminopropylamine and isonicotinic acid. The microwave-assisted synthesis involves the reaction of 2-(3-methylphenoxy)acetyl chloride with 3-aminopropylamine and isonicotinic acid.
科学的研究の応用
N-(3-{[2-(3-methylphenoxy)acetyl]amino}propyl)isonicotinamide has been studied for its potential in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Inflammation research has shown that this compound has the potential to reduce inflammation and pain in various diseases, including rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disease research, this compound has been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-4-2-5-16(12-14)24-13-17(22)20-8-3-9-21-18(23)15-6-10-19-11-7-15/h2,4-7,10-12H,3,8-9,13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTODBXXMPXFMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4aS*,8aR*)-6-(2,3-difluoro-6-methoxybenzyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5342152.png)

![6-iodo-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5342162.png)


![N-benzyl-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5342176.png)
![N-(3-amino-3-oxopropyl)-N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5342179.png)

![ethyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5342197.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5342199.png)
![1-(4-{[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]methyl}-1,4-oxazepan-6-yl)-N,N-dimethylmethanamine](/img/structure/B5342218.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5342232.png)
![4-(5-methylpyridin-2-yl)-1-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B5342237.png)
![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylmethyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5342252.png)